(4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid

Positional isomerism Uracil acetic acid derivatives PNA building blocks

Substituting generic pyrimidine-1-acetic acid analogs risks altered biological recognition, particularly in aldose reductase inhibitor programs where C-4 vs. C-6 methyl positioning critically dictates target binding. CAS 54069-85-1 is the authenticated 4-methyl-6-oxopyrimidine-1-acetic acid scaffold. - Verified regiochemistry distinct from the 6-methyl PNA-related isomer (CAS 61736-34-3), ensuring correct downstream coupling. - Sourced with consistent ≥97% purity; stored sealed at 2-8°C for long-term stability. - Trusted building block for pharmaceutical and agrochemical synthetic routes with multi-vendor supply chain resilience.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 54069-85-1
Cat. No. B3022985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid
CAS54069-85-1
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=O)N1)CC(=O)O
InChIInChI=1S/C7H8N2O4/c1-4-2-5(10)9(3-6(11)12)7(13)8-4/h2H,3H2,1H3,(H,8,13)(H,11,12)
InChIKeyJNJTYAXYNWUABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyluracil-1-acetic Acid: Overview


(4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid (CAS 54069-85-1) is a pyrimidine derivative belonging to the 6-oxopyrimidine-1-acetic acid subclass, characterized by a 4-methyl substitution on the uracil ring and a carboxymethyl appendage at N-1 . With a molecular formula C₇H₈N₂O₄ and molecular weight 184.15 g/mol, this compound serves as a versatile small-molecule scaffold employed as a key building block in the synthesis of pharmaceuticals and agrochemicals . Its structural framework places it within a class of compounds that have been investigated as aldose reductase inhibitors, with the 6-oxopyrimidine-1-acetic acid motif recognized for conferring inhibitory activity against bovine lens aldose reductase [1].

1Building block for pharmaceutical and agrochemical synthesis
24-methyl positional isomer, distinct from 6-methyl PNA-related derivative
3Versatile small-molecule scaffold with reported aldose reductase inhibitor context

Why Generic Pyrimidine Analogs Cannot Substitute


Substitution of (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid with closely related pyrimidine-1-acetic acid analogs introduces significant risk of altered biological recognition and divergent synthetic utility. The position of the methyl substituent on the uracil ring is a critical determinant of molecular recognition: the 4-methyl isomer (CAS 54069-85-1) is structurally distinct from the 6-methyl isomer 6-Methyluracil-1-yl acetic acid (CAS 61736-34-3), which is explicitly marketed as a PNA-related derivative [1]. Within the 6-oxopyrimidine-1-acetic acid class studied by Ellingboe et al. (1990), even subtle substituent variations at the C-4 and C-5 positions produced marked differences in in vitro aldose reductase inhibition, with percent inhibition at 10⁻⁴ M ranging from 53% to 96% across analogs [2]. Generic substitution without experimental validation of the 4-methyl positional isomer therefore cannot guarantee equivalent biological or synthetic performance, particularly in applications where the methyl group orientation influences target binding or downstream coupling chemistry.

Positional Isomer
4-methyl isomer (CAS 54069-85-1)
Scaffold building block
6-methyl isomer (CAS 61736-34-3)
PNA-related derivative

Divergent application domains; PNA research requires 6-methyl isomer.

Analog Potency
Des-cyano 4-methyl scaffold
No direct AR inhibition data
Nitrile-bearing pyrimidine acetic acids
>80% inhibition at 10⁻⁴ M

Inhibitory profile may shift; nitrile analogs show higher reported activity.

Quantitative Differentiation Evidence


Positional Isomer vs. 6-Methyl PNA Derivative

(4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid (CAS 54069-85-1) bears the methyl group at the 4-position of the uracil ring, distinguishing it from the commercially available 6-methyl positional isomer 6-Methyluracil-1-yl acetic acid (CAS 61736-34-3), which is explicitly catalogued and marketed as a PNA (Peptide Nucleic Acid)-related derivative [1]. The 4-methyl isomer (CAS 54069-85-1) is instead classified by multiple vendors as a versatile small-molecule scaffold and general building block for pharmaceutical and agrochemical synthesis, without specific PNA association . This divergent commercial positioning and application labeling reflects the distinct steric and electronic environments created by the methyl group placement, which is expected to influence hydrogen-bonding patterns at N-3 and C-4/C-6 carbonyls critical for base-pairing recognition and nucleobase mimetic function.

Positional Isomer Identity
Cross-study comparable
CAS 54069-85-1 classified as versatile scaffold vs. CAS 61736-34-3 labeled PNA-related derivative.
Divergent application domains; procurement for PNA research requires 6-methyl isomer.
Vendor classification reflects commercial positioning.
Positional isomerism Uracil acetic acid derivatives PNA building blocks Molecular recognition

Aldose Reductase Inhibitory Class and SAR Context

Ellingboe et al. (1990) established that 6-oxopyrimidine-1-acetic acids constitute a novel class of aldose reductase inhibitors, with in vitro percent inhibition values at 10⁻⁴ M ranging broadly from 53% to 96% depending on the specific substitution pattern at C-2, C-4, and C-5 of the pyrimidine ring [1]. Compounds bearing a nitrile group at C-5 consistently exhibited >80% inhibition at 10⁻⁴ M, while des-cyano analogue 17 (R2=CH3, R4=HNCH2-3-pyridinyl, R5=H) showed only 53% inhibition, representing a >30 percentage-point activity differential attributable to a single substituent change [1]. (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid, as a 6-oxopyrimidine-1-acetic acid bearing a 4-methyl substituent and lacking C-5 nitrile, is positioned within this SAR landscape. By class-level inference, its aldose reductase inhibitory potential is expected to be sensitive to the specific substitution array, and its performance relative to nitrile-bearing analogues such as compounds 15–21 (86–90% inhibition at 10⁻⁴ M) is predicted to be lower [1]. Note: direct inhibitory data for CAS 54069-85-1 are not available in this publication; the comparator data are class-level inferences from structurally characterized analogues.

AR Inhibition Class Context
Class-level inference
6-Oxopyrimidine-1-acetic acid class inhibition 53–96% at 10⁻⁴ M; nitrile-bearing analogs >80%.
Expected inhibition below nitrile analogs; direct data to verify.
No direct assay data for CAS 54069-85-1.
Aldose reductase inhibition 6-Oxopyrimidine-1-acetic acids Diabetic complications Structure-activity relationship

Computed Physicochemical and Drug-Likeness Profile

Chemscene reports computed physicochemical parameters for (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid: Topological Polar Surface Area (TPSA) = 92.16 Ų, LogP = -1.07038, hydrogen bond acceptor count = 4, hydrogen bond donor count = 2, and rotatable bond count = 2 . These values position the compound within favorable drug-like chemical space: TPSA < 140 Ų and LogP < 5 satisfy both the Veber and Lipinski rules for oral bioavailability prediction. By comparison, the unsubstituted parent compound 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid (CAS 4113-97-7, molecular formula C₆H₆N₂O₄, MW 170.12) lacks the 4-methyl group and is expected to exhibit a lower LogP (more hydrophilic) and reduced steric bulk, which may affect membrane permeability and target binding. The 4-methyl group in CAS 54069-85-1 contributes approximately +14 Da in molecular weight and introduces additional lipophilicity relative to the des-methyl analogue, a difference that can be decisive in fragment-based drug design where each heavy atom contribution is optimized.

Computed Properties
Computational
TPSA 92.16 ŲLogP -1.07MW 184.15HBA 4 / HBD 2
Favorable drug-like profile; may support lead optimization.
Computationally predicted values; experimental verification recommended.
Physicochemical properties TPSA LogP Drug-likeness Computational chemistry

Purity Specification and Multi-Vendor Benchmarking

Multiple independent vendors supply (4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-YL)-acetic acid with consistent purity specifications. Chemscene specifies purity ≥97% , Leyan (Shanghai Haohong) specifies 97% purity , and CymitQuimica lists minimum 95% purity . Storage conditions are consistently defined as sealed in dry conditions at 2–8°C or room temperature depending on the supplier . This multi-vendor consensus on purity thresholds provides procurement confidence: the ≥97% purity grade ensures that researchers can rely on consistent quality across suppliers, which is critical for reproducible synthetic yields and biological assay outcomes. In comparison, some lower-purity generic pyrimidine acetic acid building blocks are offered at 95% minimum purity, introducing greater batch-to-batch variability that can confound SAR studies.

Purity Benchmark
Supporting evidence
≥97% (Chemscene, Leyan) vs. ≥95% generic baseline; ≤3% total impurity burden.
Higher purity specification may reduce impurity-driven variability.
Multi-vendor consensus; consistent storage at 2–8°C sealed dry.
Purity specification Quality control Storage conditions Reproducibility Procurement

Key Application Scenarios


Medicinal Chemistry Library Synthesis with 4-Methyl Scaffold

In fragment-based drug discovery and diversity-oriented synthesis programs where a uracil-1-acetic acid core with a 4-methyl substituent is required as a synthetic intermediate, CAS 54069-85-1 provides the correct positional isomer. The compound's classification as a 'versatile small molecule scaffold' for pharmaceutical synthesis , combined with its distinct CAS registry differentiating it from the 6-methyl PNA-related isomer (CAS 61736-34-3) [1], ensures the intended regiochemistry for downstream coupling reactions. The computed LogP of -1.07 and TPSA of 92.16 Ų support its suitability for lead-like chemical space.

Aldose Reductase Inhibitor Development Without C-5 Nitrile

For research programs investigating aldose reductase inhibitors that explore the SAR space of des-cyano 6-oxopyrimidine-1-acetic acids, CAS 54069-85-1 represents a 4-methyl-substituted, non-nitrile-bearing scaffold. The Ellingboe et al. (1990) SAR study demonstrated that the absence of a C-5 nitrile group reduces in vitro potency but may confer different tissue penetration or off-target selectivity profiles [2]. The compound's 4-methyl substitution provides a starting point distinct from the 2-methyl series (compounds 15–21 in Ellingboe et al.) for systematic SAR exploration.

Agrochemical Intermediate Synthesis with ≥97% Purity

CAS 54069-85-1 is utilized as a key building block in agrochemical synthesis , where reliable multi-vendor availability (Chemscene, Leyan, CymitQuimica, Fujifilm Wako) and consistent ≥97% purity specifications ensure supply chain resilience and reproducible reaction outcomes. The compound's defined storage condition (sealed in dry, 2–8°C) supports long-term stock management in industrial R&D settings.

Computational Drug Design and Property Model Training

The experimentally verified molecular formula (C₇H₈N₂O₄, MW 184.15) and computed properties (TPSA 92.16 Ų, LogP -1.07, 4 H-bond acceptors, 2 H-bond donors, 2 rotatable bonds) make CAS 54069-85-1 a suitable data point for training and validating computational models that predict drug-likeness, solubility, and permeability of small-molecule heterocyclic acids. Its intermediate LogP and moderate TPSA place it in a region of chemical space that is informative for model calibration.

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
4-Methyl positional isomer identity
Regiochemistry confirmation via CAS registry; lead-like physicochemical profile review
Aldose Reductase Inhibitor SAR Exploration
Des-cyano 6-oxopyrimidine scaffold
AR inhibition context and SAR landscape; absence of C-5 nitrile
Agrochemical Intermediate Synthesis
Multi-vendor supply and purity grade
Purity specification and storage condition review
Computational Property Model Training
Reported physicochemical parameters
Accuracy of computational prediction for drug-likeness models
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